3-(2-ethoxy-2-oxoethyl)-2,4-dimethyl-1,3-thiazol-3-ium
Beschreibung
3-(2-ethoxy-2-oxoethyl)-2,4-dimethyl-1,3-thiazol-3-ium is a thiazolium derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of an ethoxycarbonylmethyl group attached to the thiazolium ring, which imparts distinct reactivity and functionality.
Eigenschaften
Molekularformel |
C9H14NO2S+ |
|---|---|
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
ethyl 2-(2,4-dimethyl-1,3-thiazol-3-ium-3-yl)acetate |
InChI |
InChI=1S/C9H14NO2S/c1-4-12-9(11)5-10-7(2)6-13-8(10)3/h6H,4-5H2,1-3H3/q+1 |
InChI-Schlüssel |
HRHXGPSKKYHVRB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C[N+]1=C(SC=C1C)C |
Kanonische SMILES |
CCOC(=O)C[N+]1=C(SC=C1C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethoxy-2-oxoethyl)-2,4-dimethyl-1,3-thiazol-3-ium typically involves the reaction of 2,4-dimethylthiazole with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 3-(2-ethoxy-2-oxoethyl)-2,4-dimethyl-1,3-thiazol-3-ium may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-ethoxy-2-oxoethyl)-2,4-dimethyl-1,3-thiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxycarbonylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolium derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-ethoxy-2-oxoethyl)-2,4-dimethyl-1,3-thiazol-3-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazolium derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of novel drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 3-(2-ethoxy-2-oxoethyl)-2,4-dimethyl-1,3-thiazol-3-ium involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This reactivity can lead to the modification of proteins, enzymes, and other biomolecules, thereby influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
- 3-(Ethoxycarbonylmethyl)-2-methylthiazolium
- 3-(Ethoxycarbonylmethyl)-4-methylthiazolium
- 3-(Ethoxycarbonylmethyl)-2,4-dimethylimidazolium
Comparison: 3-(2-ethoxy-2-oxoethyl)-2,4-dimethyl-1,3-thiazol-3-ium is unique due to the presence of both ethoxycarbonylmethyl and dimethyl groups on the thiazolium ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The specific arrangement of substituents influences the compound’s stability, solubility, and interaction with other molecules, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
